![molecular formula C7H11NO2 B1472281 2-Azabicyclo[2.2.1]heptane-7-carboxylic acid CAS No. 1458185-77-7](/img/structure/B1472281.png)
2-Azabicyclo[2.2.1]heptane-7-carboxylic acid
Overview
Description
2-Azabicyclo[2.2.1]heptane-7-carboxylic acid is a conformationally constrained bicyclic proline analogue characterized by a rigid norbornane-like scaffold with a nitrogen atom at position 2 and a carboxylic acid group at position 5. This structural rigidity makes it a valuable tool in peptide design, particularly for stabilizing β-turn conformations or probing spatial requirements in bioactive peptides . Its synthesis often involves Diels-Alder reactions or radical cyclization methods, with derivatives frequently protected by tert-butoxycarbonyl (Boc) groups for synthetic versatility .
Biological Activity
2-Azabicyclo[2.2.1]heptane-7-carboxylic acid is a bicyclic compound with significant biological activity, particularly in analgesic and anti-inflammatory contexts. This compound's structure includes a nitrogen atom within a bicyclic framework, which contributes to its interaction with various biological targets, including neurotransmitter receptors and enzymes.
Chemical Structure and Properties
The compound is characterized by its bicyclic structure, which affects its pharmacological properties. The presence of functional groups such as carboxylic acid and hydroxyl groups enhances its potential for biological interactions.
Property | Description |
---|---|
Molecular Formula | C7H11NO2 |
Molecular Weight | 141.17 g/mol |
Solubility | Soluble in organic solvents (ethanol, methanol); limited solubility in water |
1. Analgesic Activity
Research indicates that derivatives of this compound exhibit significant analgesic properties. Studies suggest that these compounds can mimic natural neurotransmitters, potentially interacting with pain pathways to provide relief similar to established analgesics .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory activity, showing promise in reducing inflammation through modulation of inflammatory mediators. This effect is particularly relevant in conditions such as arthritis and other inflammatory diseases.
3. Enzyme Inhibition
The structural features of this compound allow it to interact with various enzymes, potentially leading to inhibition or modulation of their activity. For instance, it has been studied as a DPP-4 inhibitor, which is crucial in managing hyperglycemia .
Case Study: Analgesic Evaluation
A study conducted on rac-(1S,4R,7R)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid hydrochloride demonstrated significant analgesic effects in animal models. The compound was administered at varying doses, leading to a dose-dependent reduction in pain responses measured through behavioral assays.
Case Study: Anti-inflammatory Mechanism
In another study focused on the anti-inflammatory properties of this compound, researchers observed a marked decrease in pro-inflammatory cytokines when treated with this compound in vitro. The results indicated that the compound effectively modulated immune responses by inhibiting specific signaling pathways involved in inflammation.
Synthesis Methods
Various synthesis methods for this compound have been developed, emphasizing the versatility of this compound:
- Cyclization Reactions : Utilizing precursors that undergo cyclization to form the bicyclic structure.
- Functional Group Modifications : Introducing carboxylic acid and hydroxyl groups through selective reactions.
- Chiral Synthesis : Employing asymmetric synthesis techniques to obtain specific stereoisomers for enhanced biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-azabicyclo[2.2.1]heptane-7-carboxylic acid, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves cyclization of chiral precursors or Diels-Alder reactions. For example, chiral amines reacting with cyclic anhydrides under acidic/basic conditions yield the bicyclic structure. Reaction temperature (e.g., 0–25°C) and catalyst choice (e.g., Lewis acids) critically affect stereochemical outcomes. Post-synthesis purification via recrystallization or chromatography is recommended to isolate enantiopure forms .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. Alternatively, NMR coupling constants (e.g., ) and NOE correlations can infer spatial arrangements. For derivatives, chiral HPLC or polarimetry validates enantiomeric excess .
Q. What functional group reactivities are observed in this compound?
- Methodological Answer : The carboxylic acid moiety participates in esterification, amidation, or salt formation. The nitrogen in the bicyclic system stabilizes intermediates, enabling regioselective alkylation or oxidation. For example, LiAlH reduces esters to alcohols, while KMnO oxidizes side chains .
Q. How do researchers address low yields in multi-step syntheses of this compound?
- Methodological Answer : Optimize stepwise intermediates (e.g., Boc-protected derivatives) to reduce side reactions. Solvent polarity (e.g., THF vs. DCM) and temperature gradients during cyclization improve yields. Kinetic vs. thermodynamic control may also be leveraged for selective product formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?
- Methodological Answer : Introduce substituents (e.g., hydroxyl, alkyl groups) at positions 3 or 5 to modulate interactions with biological targets. For instance, hydroxylation enhances hydrogen bonding with enzyme active sites, as shown in protease inhibition assays. Computational docking (e.g., AutoDock) predicts binding affinities before synthesis .
Q. What strategies resolve discrepancies in reported melting points or spectral data for derivatives?
- Methodological Answer : Cross-validate using multiple techniques: DSC for melting behavior, HRMS for molecular ion confirmation, and IR for functional groups. Contradictions often arise from polymorphic forms or solvent residues; recrystallize under controlled conditions (e.g., slow evaporation) .
Q. How are computational methods applied to predict the stability of bicyclic intermediates?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model transition states and energy barriers for ring-opening/closure. Solvent effects are simulated using PCM models. MD simulations assess conformational flexibility in biological environments .
Q. What experimental protocols ensure enantiomeric purity during large-scale synthesis?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation). Continuous-flow systems enhance reproducibility. Monitor enantiopurity via chiral GC/MS or enzymatic assays .
Q. How do researchers analyze kinetic vs. thermodynamic control in bicyclic system formation?
Comparison with Similar Compounds
Structural Isomers: Positional Variations of Nitrogen and Carboxylic Acid
Table 1: Comparison of Bicyclic Proline Analogues
Key Insights :
- Abh vs. Ahc : While both are proline mimics, Abh’s nitrogen at position 2 creates distinct bond angle distortions compared to Ahc’s nitrogen at position 7, leading to divergent peptide backbone geometries .
- Ring Size Effects: The bicyclo[2.2.2]octane derivative offers enhanced flexibility but reduced conformational restriction compared to the norbornane-based systems .
Functional Group Analogues: Carboxylic Acid vs. Lactam
Table 2: Functional Group Variations
Key Insights :
- Lactams (e.g., 2-azabicyclo[2.2.1]hept-5-en-3-one) lack the ionizable carboxylic acid group, making them suitable for lipophilic drug scaffolds .
- Oxygen Analogues : Replacement of nitrogen with oxygen (e.g., 7-oxabicyclo derivatives) reduces hydrogen-bonding capacity, impacting peptide interactions .
Substituent Effects: Protective Groups and Derivatives
Table 3: Impact of Substituents on Properties
Key Insights :
Preparation Methods
Classical Multi-Step Synthesis via Bicyclic Ring Formation
One of the earliest and well-documented approaches to synthesizing 7-azabicyclo[2.2.1]heptane derivatives involves multi-step sequences starting from cyclohexane or related cyclic precursors.
-
- Formation of the bicyclic azabicyclo[2.2.1]heptane skeleton typically via cyclization reactions.
- Introduction of the carboxylic acid group at the 7-position through oxidation or hydrolysis.
- Purification steps including crystallization of the hydrochloride salt to improve yield and purity.
Example:
Fraser and Swingle (1970) reported a five-step synthesis of 7-azabicyclo[2.2.1]heptane with an overall yield of 18%, improved to 36% in an alternative route requiring platinum oxide catalysis. The synthesis included preparation of exo-2-chloro derivatives and subsequent functionalization.
Step | Reaction Type | Conditions | Yield (%) | Notes |
---|---|---|---|---|
1 | Cyclization | Various (Diels-Alder or others) | - | Formation of bicyclic core |
2 | Functional group introduction | Oxidation/hydrolysis | - | Carboxylic acid group installation |
3 | Salt formation | HCl gas, recrystallization | 77 | Formation of hydrochloride salt |
4 | Derivative synthesis | Acylation, nitrosation | - | For structural confirmation and study |
Diels-Alder Reaction-Based Synthesis
The Diels-Alder reaction between suitable dienes and dienophiles is a strategic approach for constructing the bicyclic framework.
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- Cyclopentadiene or substituted pyrroles react with acetylenic dienophiles to form the bicyclic azabicyclo skeleton.
- Subsequent functional group transformations introduce the carboxylic acid moiety.
Palladium-Catalyzed 1,2-Aminoacyloxylation of Cyclopentenes
A modern catalytic approach involves palladium-catalyzed aminoacyloxylation of cyclopentenes to build oxygenated 2-azabicyclo[2.2.1]heptane derivatives.
This method is relevant for derivatives but may be adapted for preparing carboxylic acid derivatives through subsequent oxidation steps.
Esterification and Formylation Routes for Derivatives
For derivatives such as 7-azabicyclo[2.2.1]heptane-7-carboxylic acid, 2-formyl-, ethyl ester, the preparation involves:
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- Formation of the bicyclic ring (often via Diels-Alder).
- Introduction of the carboxylic acid group by oxidation and hydrolysis.
- Formylation using formyl chloride or formic acid derivatives.
- Esterification with ethanol to yield ethyl esters.
Reaction Type | Reagents/Conditions | Major Products |
---|---|---|
Oxidation | Potassium permanganate, chromium trioxide | Carboxylic acid derivatives |
Reduction | Sodium borohydride, lithium aluminum hydride | Hydroxymethyl esters |
Substitution | Amines, alcohols, thiols | Various substituted esters |
- Industrial methods optimize these steps for scale-up, employing continuous flow reactors and catalysts to improve yield and selectivity.
Curtius Rearrangement-Based Synthesis
A patented method describes the preparation of exo-(t-butyl 2R(+))-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate involving:
-
- Use of diphenylphosphoryl azide (DPPA) to induce Curtius rearrangement.
- Reaction in high-boiling inert solvents (toluene or xylene) at controlled temperatures (30–110°C).
- Subsequent treatment with benzyl alcohol to form carbamate derivatives.
- Careful control of reaction conditions to optimize conversion and minimize side products.
Step | Conditions | Notes |
---|---|---|
Azide formation | DPPA (0.95–1.2 eq), 30–80°C | Controls nitrogen off-gassing rate |
Rearrangement | Heating to 80–110°C | Curtius rearrangement proceeds |
Alcohol treatment | Benzyl alcohol, 30–110°C, 1–24 h | Carbamate formation |
Solvent removal | Distillation of THF | Prevents interference in phase separations |
This method is useful for preparing protected amino acid derivatives of the bicyclic system for further functionalization.
Alternative Routes via Aminoalcohol Cyclization
Another approach involves:
- Starting from trans-4-aminocyclohexanols.
- Reaction with triphenylphosphine and carbon tetrachloride to induce cyclization.
- Producing 7-alkyl-7-azabicyclo[2.2.1]heptanes in good yields.
- This method benefits from readily available aminoalcohol precursors and avoids isolation of intermediates.
Summary Table of Preparation Methods
Method | Key Features | Yield Range (%) | Advantages | Limitations |
---|---|---|---|---|
Classical multi-step synthesis | Cyclization, oxidation, salt formation | 18–36 | Well-established, versatile | Multi-step, moderate yield |
Diels-Alder reaction | Cycloaddition of dienes and dienophiles | <9 (early), improved later | Stereocontrol, direct ring formation | Early low yields, complex setup |
Pd-catalyzed aminoacyloxylation | Catalytic, direct functionalization | Not specified | Efficient, broad substrate scope | Requires Pd catalyst, specialized |
Esterification & formylation | Oxidation, formylation, esterification | Not specified | Derivative synthesis | Multi-step, requires careful control |
Curtius rearrangement (patent) | DPPA-mediated rearrangement, carbamate formation | High (optimized) | Scalable, selective | Requires hazardous reagents |
Aminoalcohol cyclization | Triphenylphosphine/CCl4-mediated cyclization | Good | Simple, good yields | Limited to specific precursors |
Research Findings and Notes
- The classical methods remain foundational, with improvements in catalyst use (e.g., platinum oxide) enhancing yields.
- Modern catalytic approaches like palladium-catalyzed aminoacyloxylation expand the toolbox for functionalized derivatives.
- Industrial synthesis focuses on process optimization, including continuous flow and catalyst screening.
- The Curtius rearrangement route offers a scalable method for protected amino acid derivatives.
- Aminoalcohol cyclization provides an alternative route with accessible starting materials and good yields.
- Each method requires careful control of reaction conditions to maximize yield and purity, with purification often involving salt formation and recrystallization.
Properties
IUPAC Name |
2-azabicyclo[2.2.1]heptane-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(6)8-3-4/h4-6,8H,1-3H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULXPXJOORYEFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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